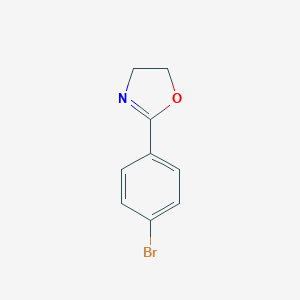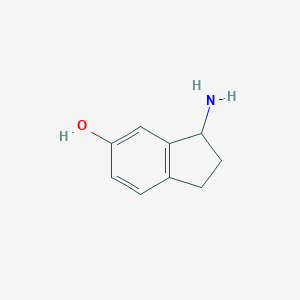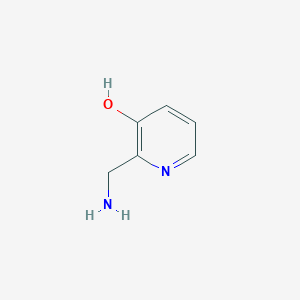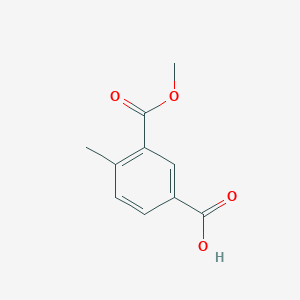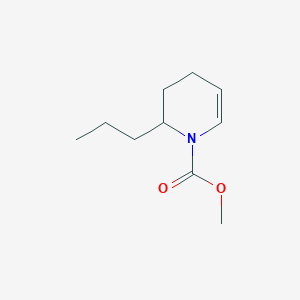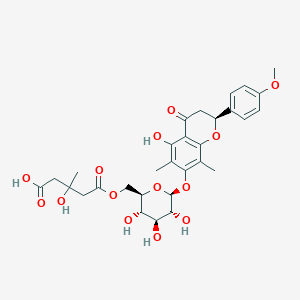
Matteuorienate A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Matteuorienate A is a C-methyl flavanone derivative that was isolated from Matteuccia orientalis (Hook.) Trev. (Aspidiaceae) . It has been found to be a very strong inhibitor of aldose reductase among natural products .
Synthesis Analysis
The synthesis of Matteuorienate A involves isolation from the Matteuccia orientalis (Hook.) Trev. (Aspidiaceae). The structures of these compounds were determined by the use of spectroscopic methods including 2D-NMR (1 H- 1 H COSY, 1 H- 13 C COSY and 1 H- 13 C long-range COSY) experiments and chemical methods .Molecular Structure Analysis
The molecular structure of Matteuorienate A was determined using spectroscopic methods including 2D-NMR (1 H- 1 H COSY, 1 H- 13 C COSY and 1 H- 13 C long-range COSY) experiments and chemical methods .Chemical Reactions Analysis
Matteuorienate A, along with Matteuorienate B and C, have been found to be very strong inhibitors of aldose reductase . A structure-activity relationship study showed that a carboxyl group played an important part in aldose reductase inhibitory activity in these three compounds .科学的研究の応用
Aldose Reductase Inhibitor
Matteuorienate A, along with Matteuorienate B, has been identified as a potent inhibitor of aldose reductase, an enzyme involved in diabetic complications. These compounds are derived from Matteuccia orientalis and are notable for their strength among natural products in inhibiting aldose reductase. This finding highlights the potential therapeutic applications of Matteuorienate A in managing diabetes-related complications (Kadota, Basnet, Hase, & Namba, 1994).
Influenza Virus Inhibition
Matteuorienate A, as a part of a group of C-methylated flavonoid glycosides isolated from Pentarhizidium orientale, has been studied for its inhibitory effects on the H1N1 influenza virus. This research indicates a potential application of Matteuorienate A in antiviral therapies, particularly against influenza (Huh et al., 2017).
Antioxidative Properties
Matteuorienate A has been identified as having antioxidative properties. This discovery is significant as antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases and aging processes. The study of Matteuorienate A’s antioxidative activity contributes to the understanding of its potential health benefits and therapeutic applications (Li Shu-be, 2014).
Chemical Composition Analysis
Studies on Matteuorienate A have also focused on understanding its chemical structure and composition, which is essential for its potential application in pharmaceuticals and therapeutics. Detailed analysis using spectroscopic methods and chemical derivatization has been conducted to ascertain its precise structure and properties (Zhang, Yang, Fu, & Tu, 2004).
作用機序
将来の方向性
The strong inhibitory effect of Matteuorienate A on aldose reductase suggests potential for future research and development of treatments for diabetes mellitus and its complications . Further studies could explore the synthesis of Matteuorienate A and its analogs, their mechanisms of action, and their efficacy and safety in preclinical and clinical trials.
特性
CAS番号 |
161161-68-8 |
|---|---|
分子式 |
C30H36O14 |
分子量 |
620.6 g/mol |
IUPAC名 |
3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid |
InChI |
InChI=1S/C30H36O14/c1-13-23(35)22-17(31)9-18(15-5-7-16(40-4)8-6-15)42-28(22)14(2)27(13)44-29-26(38)25(37)24(36)19(43-29)12-41-21(34)11-30(3,39)10-20(32)33/h5-8,18-19,24-26,29,35-39H,9-12H2,1-4H3,(H,32,33)/t18-,19+,24+,25-,26+,29-,30?/m0/s1 |
InChIキー |
SMLRKPPCBXFZQW-SKAYDIONSA-N |
異性体SMILES |
CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)O[C@@H](CC2=O)C4=CC=C(C=C4)OC)O |
SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)OC(CC2=O)C4=CC=C(C=C4)OC)O |
正規SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)OC(CC2=O)C4=CC=C(C=C4)OC)O |
同義語 |
6''-O-dicrotalyl-7-O-glucopyranosylmatteucinol matteuorienate A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



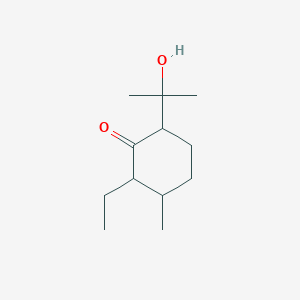

![1-(2-Ethoxy-7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B61824.png)
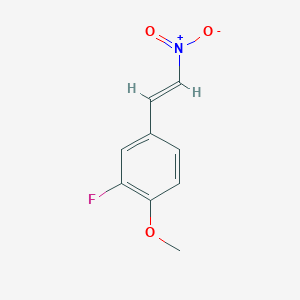
![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)
